molecular formula C4H5N5O3 B1437762 5-nitro-1H-pyrazole-3-carbohydrazide CAS No. 297149-33-8

5-nitro-1H-pyrazole-3-carbohydrazide

Cat. No. B1437762
CAS RN: 297149-33-8
M. Wt: 171.11 g/mol
InChI Key: WNPZPLAIXATZIY-UHFFFAOYSA-N
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Description

5-nitro-1H-pyrazole-3-carbohydrazide is a chemical compound with the CAS Number 297149-33-8 and a linear formula of C4H5N5O3 . It has a molecular weight of 171.12 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 5-nitro-1H-pyrazole-3-carbohydrazide is 1S/C4H5N5O3/c5-6-4(10)2-1-3(8-7-2)9(11)12/h1H,5H2,(H,6,10)(H,7,8) . The compound contains a total of 17 bonds, including 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 N hydrazine, 1 nitro group (aromatic), and 1 Pyrazole .


Physical And Chemical Properties Analysis

5-nitro-1H-pyrazole-3-carbohydrazide is a solid compound with a melting point of 179 - 180 degrees Celsius .

Scientific Research Applications

Proteomics Research

5-nitro-1H-pyrazole-3-carbohydrazide: is utilized in proteomics research due to its potential in protein characterization and identification . The compound’s reactivity with various protein residues can be leveraged to study protein structure, function, and interactions.

Pharmaceutical Development

In pharmacology, this compound is explored for its potential as a building block in drug design . Its nitro and hydrazide functional groups make it a candidate for the synthesis of novel pharmacophores, which could lead to the development of new therapeutic agents.

Material Science

The compound’s unique structural features are of interest in material science. It can contribute to the development of new materials with desirable properties like increased thermal stability and lower sensitivity, which are crucial for applications such as energetic materials .

Agricultural Chemistry

5-nitro-1H-pyrazole-3-carbohydrazide: may have applications in agriculture, particularly in the synthesis of herbicides and pesticides. Its molecular structure allows for the creation of compounds that can interact with specific biological targets in pests and weeds .

Environmental Science

This compound is also significant in environmental science. Researchers can use it to synthesize chemicals that help in the degradation of pollutants or as a model compound to study the environmental impact of nitro-hydrazide chemicals .

Biochemical Research

In biochemistry, 5-nitro-1H-pyrazole-3-carbohydrazide is valuable for its potential use in enzymatic studies and as a precursor for biochemicals that can mimic or inhibit natural biochemical processes .

Safety and Hazards

The compound is considered hazardous and has been assigned the signal word “Warning” under the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

5-nitro-1H-pyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N5O3/c5-6-4(10)2-1-3(8-7-2)9(11)12/h1H,5H2,(H,6,10)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPZPLAIXATZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(=O)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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